Ethyl 6-methylpyrimidine-4-acetate
Description
Ethyl 6-methylpyrimidine-4-acetate is a pyrimidine derivative characterized by a methyl group at position 6 and an ethyl acetate moiety at position 4 of the heterocyclic ring. Pyrimidine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and bioactivity.
Properties
IUPAC Name |
ethyl 2-(6-methylpyrimidin-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-8-4-7(2)10-6-11-8/h4,6H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEGGJQPFKWVPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=NC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methylpyrimidine-4-acetate typically involves the condensation of ethyl acetoacetate with 6-methylpyrimidine-4-carboxaldehyde under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methylpyrimidine-4-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different functional groups such as hydroxyl, amino, or thiol groups. These derivatives are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Ethyl 6-methylpyrimidine-4-acetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in drug discovery and development.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways involving pyrimidine derivatives.
Medicine: this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-methylpyrimidine-4-acetate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators and exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituents on the pyrimidine ring significantly influence physicochemical properties and biological activity. Key analogs include:
Ethyl (2-amino-4-hydroxy-6-methylpyrimidin-5-yl)acetate
- Structure: Features amino (-NH₂), hydroxy (-OH), and methyl (-CH₃) groups at positions 2, 4, and 6, respectively .
- Impact: The polar hydroxy and amino groups enhance solubility in aqueous media but may reduce lipid membrane permeability. This compound’s polarity contrasts with the less polar 6-methyl-4-acetate derivative.
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- Structure : Contains a butyl (-C₄H₉) group at position 2 and a keto (-C=O) group at position 6 .
- Impact : The butyl group increases lipophilicity (higher logP), favoring interactions with hydrophobic targets. This compound is a critical intermediate in Proxymetacaine synthesis, highlighting its pharmaceutical relevance.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Structure : Incorporates a thietanyloxy (-O-thietane) group at position 4 and a thioether (-S-) at position 2 .
- Impact : Sulfur-containing groups improve metabolic stability and may enhance binding to enzymes or receptors via hydrophobic or π-orbital interactions.
Chloro-Substituted Derivatives
- Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate : Chlorine at position 6 increases electronegativity and lipophilicity (MW: 200.62 g/mol; logP estimated >2) .
- Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate : Dual chlorine substituents (position 6 and 4-chlorophenyl) further elevate logP and may improve antimicrobial or pesticidal activity .
Physicochemical Properties
*logP values are estimated based on substituent contributions.
Biological Activity
Ethyl 6-methylpyrimidine-4-acetate is a pyrimidine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound is characterized by an ethyl ester functional group and a methyl substitution on the pyrimidine ring, which contribute to its reactivity and biological interactions. The following sections will explore its biological activities, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
This compound can be synthesized through the condensation of ethyl acetoacetate with 6-methylpyrimidine-4-carboxaldehyde under acidic or basic conditions. Common catalysts include piperidine or ammonium acetate, with the reaction typically conducted under reflux conditions for several hours.
Biological Activity Overview
The biological activities of this compound are diverse, encompassing anti-inflammatory, antiviral, and anticancer properties. These effects are attributed to its ability to interact with various molecular targets in biological systems.
The compound's mechanism of action involves inhibition of specific enzymes or receptors. For instance, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, its structural characteristics allow it to act as a building block for more complex drug molecules in medicinal chemistry.
Case Studies and Research Findings
Recent studies have highlighted the potential applications of this compound in various therapeutic contexts:
- Anticancer Activity : Research has shown that derivatives of pyrimidines, including this compound, exhibit significant cytotoxicity against cancer cell lines. For example, analogs derived from this compound were evaluated in the NCI-60 cell line screening and demonstrated promising antiproliferative activity against multiple cancer types .
- Antiviral Properties : The compound has been investigated for its antiviral effects, particularly against influenza viruses. In vitro studies indicated that certain pyrimidine derivatives can inhibit viral replication effectively, suggesting a potential role in antiviral drug development .
- Anti-inflammatory Effects : this compound has been noted for its capability to modulate inflammatory pathways. Its inhibition of cyclooxygenase enzymes aligns with findings from other studies that report similar anti-inflammatory activities in related pyrimidine compounds .
Comparison with Similar Compounds
This compound shares structural similarities with other pyrimidine derivatives that exhibit biological activity. The following table summarizes key comparisons:
| Compound | Key Biological Activity | Structural Features |
|---|---|---|
| This compound | Anti-inflammatory, Antiviral | Ethyl ester, Methyl substitution |
| Ethyl 4-aminopyrimidine-5-carboxylate | Anticancer | Amino group at position 4 |
| 2,4-Diaminopyrimidine | Antimicrobial | Diamino substitutions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
